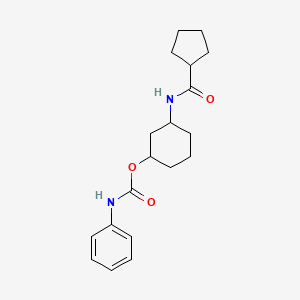

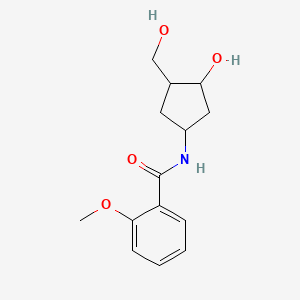

3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

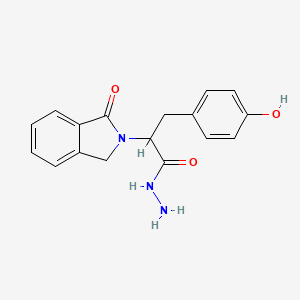

3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. CX-4945 is a promising drug candidate that has shown potential in the treatment of various cancers and other diseases.

Wissenschaftliche Forschungsanwendungen

Fatty Acid Amide Hydrolase Inhibitors

Alkylcarbamic acid biphenyl-3-yl esters, a class of compounds related to 3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate, have been identified as inhibitors of fatty acid amide hydrolase (FAAH). These compounds, including URB597, exhibit analgesic, anxiolytic-like, and antidepressant-like properties in animal models. Structural modifications to these compounds have shown significant potency improvements, indicating the importance of shape complementarity and hydrogen bonds for highly potent inhibitors (Mor et al., 2008).

Synthesis and Characterization of Derivatives

The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been conducted, with a focus on different aryl substituents. These compounds were analyzed using various spectroscopic methods, and their molecular structures were elucidated, which can contribute to the understanding of their chemical and biological properties (Özer et al., 2009).

Application in Chromatography

Cyclohexylcarbamates of cellulose and amylose have been prepared and evaluated as potential chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These CSPs demonstrated high resolving abilities for enantiomers, comparable to popular CSPs, and could be used due to their solubility in chloroform and ability to exhibit chiral discrimination (Kubota et al., 2000).

Catalytic Activity in Chemical Reactions

New iron(II) and cobalt(II) phthalocyanine complexes have been synthesized and used as catalysts for the oxidation of cyclohexene. These complexes showed selective oxidation properties and could potentially be applied in various chemical processes (Saka et al., 2013).

Fluorescence Enhancement Studies

Glibenclamide, a molecule structurally similar to 3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate, has been studied for its ability to enhance the fluorescence intensity of erbium ions. This research has implications for developing sensitive fluorimetric probes and detectors in high-performance liquid chromatography (Faridbod et al., 2009).

Synthesis of Analogs and Derivatives

Research has been conducted on the synthesis of various analogs and derivatives of compounds related to 3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate. These studies provide insights into the stereochemistry, reaction mechanisms, and potential applications of these compounds in different fields (Allan et al., 1979).

Eigenschaften

IUPAC Name |

[3-(cyclopentanecarbonylamino)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c22-18(14-7-4-5-8-14)20-16-11-6-12-17(13-16)24-19(23)21-15-9-2-1-3-10-15/h1-3,9-10,14,16-17H,4-8,11-13H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVWUMQFIJHAHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2443125.png)

![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2443127.png)

![2-(2-{[2-(Methoxycarbonyl)-3-thienyl]amino}-2-oxoethyl)benzenecarboxylic acid](/img/structure/B2443130.png)

![4-tert-butyl-N-[(2,6-difluorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2443143.png)